molecular formula C18H23N3O4S B2809242 N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide CAS No. 2094211-07-9

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide

カタログ番号 B2809242
CAS番号: 2094211-07-9
分子量: 377.46
InChIキー: YHOOXIUDJXDQAJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is a major inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on neurotransmission and behavior.

作用機序

As mentioned, N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide works by inhibiting GABA transaminase, which leads to increased levels of GABA in the brain. This can have a range of effects on neurotransmission, including increased inhibition of excitatory neurons and decreased release of other neurotransmitters such as dopamine and glutamate.
Biochemical and physiological effects:
The effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide on the brain and body are complex and depend on a range of factors, including dosage, route of administration, and individual differences in neurochemistry. Some of the potential effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide include increased relaxation, reduced anxiety, and improved mood. However, more research is needed to fully understand the effects of this compound on the brain and body.

実験室実験の利点と制限

One advantage of using N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide in lab experiments is its specificity for GABA transaminase, which allows researchers to selectively manipulate GABA levels without affecting other neurotransmitters. However, one limitation is that the effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide may be influenced by a range of factors such as age, sex, and genetic background, which can make it difficult to draw clear conclusions from experiments.

将来の方向性

There are many potential directions for future research on N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide and its effects on the brain and body. Some possible areas of focus include:
- Further studies of the compound's effects on different neurotransmitter systems and brain regions
- Investigation of the potential therapeutic applications of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide for neurological and psychiatric disorders
- Development of new methods for delivering N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide to the brain, such as through targeted drug delivery systems
- Exploration of the potential side effects and long-term effects of N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide on the brain and body.

合成法

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide can be synthesized using a variety of methods, but one common approach involves the reaction of 4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzoic acid with N-(1-cyanocyclopentyl)imidate hydrochloride in the presence of a base such as triethylamine. This reaction produces N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide as a white solid, which can be purified and characterized using a range of analytical techniques.

科学的研究の応用

N-(1-cyanocyclopentyl)-4-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide has been studied extensively in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other conditions such as anxiety, depression, and schizophrenia.

特性

IUPAC Name

N-(1-cyanocyclopentyl)-4-(3-hydroxypiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c19-13-18(9-1-2-10-18)20-17(23)14-5-7-16(8-6-14)26(24,25)21-11-3-4-15(22)12-21/h5-8,15,22H,1-4,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOOXIUDJXDQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。